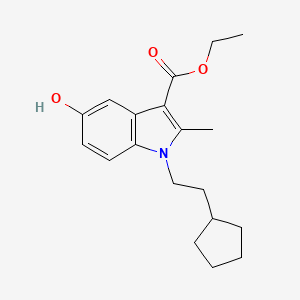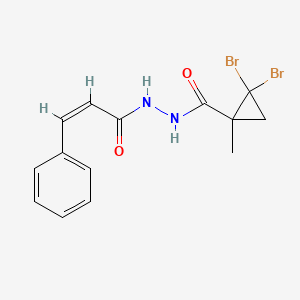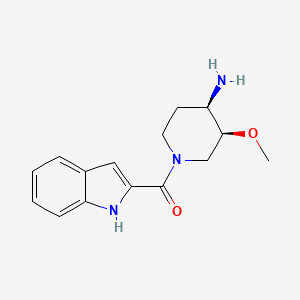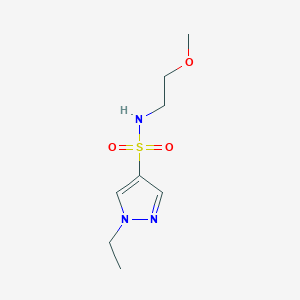![molecular formula C14H14INO4 B5352260 3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352260.png)
3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as IOX2, is a small molecule inhibitor that has been used in scientific research to target hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). HIFs are transcription factors that play a key role in the cellular response to hypoxia, or low oxygen levels. IOX2 has been shown to inhibit the activity of PHDs, leading to the stabilization of HIFs and subsequent activation of downstream pathways.
Mécanisme D'action
3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid works by inhibiting the activity of PHDs, which are enzymes that hydroxylate HIFs under normoxic conditions. Hydroxylation of HIFs targets them for degradation, preventing their activation and downstream effects. This compound binds to the active site of PHDs, preventing hydroxylation and leading to HIF stabilization.
Biochemical and Physiological Effects:
This compound has been shown to activate downstream pathways involved in angiogenesis, glycolysis, and erythropoiesis, among others. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several advantages as a research tool, including its specificity for PHDs and its ability to stabilize HIFs under normoxic conditions. However, it also has limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research involving 3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, including the development of more potent and selective PHD inhibitors, the investigation of the role of HIFs in various disease states, and the exploration of combination therapies involving this compound and other drugs. Additionally, the potential use of this compound as a therapeutic agent in human disease warrants further study.
Méthodes De Synthèse
3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a multi-step process involving the reaction of 2-iodoaniline with a bicyclic lactone intermediate, followed by a series of chemical modifications to introduce the carboxylic acid and carbonyl groups. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
3-{[(2-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been used extensively in scientific research to study the role of HIFs in various cellular processes, such as angiogenesis, metabolism, and inflammation. It has been shown to have therapeutic potential in the treatment of diseases such as cancer, ischemic heart disease, and stroke.
Propriétés
IUPAC Name |
3-[(2-iodophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO4/c15-7-3-1-2-4-8(7)16-13(17)11-9-5-6-10(20-9)12(11)14(18)19/h1-4,9-12H,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJRKRTUDVCWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC=CC=C3I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5352188.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-beta-alaninamide](/img/structure/B5352225.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)
![tert-butyl 2-[4-(difluoromethoxy)-3-methoxybenzylidene]hydrazinecarboxylate](/img/structure/B5352241.png)

![N~2~-[(dimethylamino)carbonyl]-N~1~-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5352253.png)


![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5352285.png)
